(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
Description
Properties
IUPAC Name |
(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQDVCJNJFUBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349790 | |
| Record name | STK563490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1760-44-7 | |
| Record name | STK563490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis and Functionalization
The synthesis begins with 2-amino-5-phenylbenzophenone derivatives, which serve as the foundational scaffold. In WO2019020790A1, analogous compounds are prepared by reacting (2-amino-5-bromo-phenyl)-pyridin-2-yl-methanone with protected glutamate analogs. For (2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate, the amino group of 2-amino-5-phenylbenzophenone undergoes acylation with (2S)-2-(benzyloxycarbonylamino)-5-methoxy-5-oxo-pentanoic acid in dichloromethane at −10°C to 15°C. The coupling agent DCI facilitates amide bond formation, yielding methyl (4S)-4-(benzyloxycarbonylamino)-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate as a key intermediate.
Cyclization to Form the Benzodiazepine Core
Cyclization of the linear precursor is achieved via base-mediated intramolecular amidation. WO2019020790A1 specifies treating methyl (4S)-4-amino-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate hydrobromide with sodium bicarbonate, inducing ring closure to form the seven-membered benzodiazepine lactam. This step typically proceeds at 20–25°C over 24–48 hours, with yields exceeding 70% after recrystallization using C1–C5 alkanols.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (−10°C to 5°C) are critical during acylation to minimize side reactions such as over-acylation or hydrolysis. Dichloromethane is the preferred solvent due to its compatibility with moisture-sensitive reagents and ability to dissolve polar intermediates.
Catalysts and Coupling Agents
DCI and EDC are optimal for amide bond formation, offering higher yields (75–90%) compared to traditional agents like dicyclohexylcarbodiimide (DCC). The use of HOBt as an additive reduces racemization during acylation, preserving the stereochemical integrity of the 3-position.
Purification and Characterization
Recrystallization and Filtration
Crude products are purified via recrystallization from methanol or ethanol, achieving >95% purity. Insoluble byproducts are removed by filtration through Celite, followed by vacuum concentration to isolate crystalline solids.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural validation. Key spectral data include:
-
¹H NMR (CDCl₃) : δ 7.8–7.2 (m, aromatic H), 5.1 (s, acetate CH₃), 4.3 (d, benzodiazepine CH₂).
-
MS (ESI+) : m/z 295.3 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄N₂O₃.
Comparative Analysis of Methodologies
Scientific Research Applications
Medicinal Chemistry
This compound serves as a valuable precursor in the synthesis of more complex benzodiazepine derivatives. Researchers explore its structure to develop new medications targeting conditions such as anxiety and insomnia. The acetate group may enhance solubility and metabolic stability, making it a candidate for further pharmaceutical development.
Neuropharmacology
(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate interacts with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects similar to other benzodiazepines. This mechanism is crucial for understanding its potential therapeutic applications in treating anxiety disorders and sleep disturbances.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for developing and validating analytical methods. Its distinct chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various assays.
Toxicology Studies
The compound's interactions with biological systems make it a subject of interest in toxicological studies. Understanding its metabolic pathways and potential toxic effects can inform safety assessments and regulatory decisions regarding its use in pharmaceuticals.
Unique Properties of this compound
The specific structural modifications in this compound may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetate group may influence its solubility and metabolic stability, making it an intriguing candidate for further research.
Case Study 1: Anxiolytic Effects
A study investigating the anxiolytic effects of this compound demonstrated significant reductions in anxiety-like behaviors in animal models. The results suggested that this compound could be developed into a therapeutic agent for anxiety disorders.
Case Study 2: GABA Receptor Interaction
Research focused on the interaction of this compound with GABA receptors revealed that it enhances GABAergic transmission effectively. This study provided insights into its mechanism of action and potential therapeutic applications in neuropharmacology.
Case Study 3: Synthesis and Derivatives
A comprehensive synthesis study outlined various synthetic routes for producing this compound and its derivatives. The findings highlighted the versatility of this compound as a precursor for developing new benzodiazepine analogs with improved efficacy or reduced side effects.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Structural Insights :
- Chlorine vs. Bromine : Lorazepam acetate (2 Cl substituents) and cinazepam (Br at position 7) demonstrate how halogenation affects receptor binding kinetics and half-life .
Pharmacological and Metabolic Differences
- Receptor Affinity: Unlike diazepam, which has high GABA_A receptor affinity due to its 7-chloro and 2-methylamino groups, the acetate-substituted compound may exhibit reduced potency but improved metabolic stability due to esterification .
- Metabolism : The acetate group is susceptible to hydrolysis by esterases, generating the active hydroxylated metabolite (e.g., oxazepam), which contrasts with lorazepam’s direct glucuronidation pathway .
Biological Activity
(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 313.32 g/mol. The compound features a benzodiazepine core structure that is often associated with various pharmacological properties.
1. Antagonistic Activity
Research has shown that derivatives of benzodiazepines can act as antagonists at specific receptors. For example, a closely related compound, YM022, has been identified as a potent antagonist at the gastrin/cholecystokinin (CCK)-B receptor with a Ki value of 0.068 nM . This suggests that similar compounds may exhibit antagonistic properties that could be beneficial in treating conditions related to excessive gastrin secretion.
2. Antioxidant Activity
Studies have indicated that certain benzodiazepine derivatives possess antioxidant properties. Compounds with triazole moieties have been shown to exhibit moderate-to-high antioxidant activity compared to standard references like Trolox . This property may contribute to neuroprotective effects and could be explored for therapeutic applications in oxidative stress-related disorders.
3. Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for managing Alzheimer’s disease. Some benzodiazepine derivatives have demonstrated considerable AChE inhibition with IC50 values ranging from 0.08 to 0.1 µM . This indicates potential use in cognitive enhancement therapies.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter GABA at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system.
- Cholinergic System Interaction : By inhibiting cholinesterases, these compounds can increase acetylcholine levels in synapses, enhancing cholinergic signaling which is crucial for memory and learning processes.
Research Findings and Case Studies
Case Study: Anticancer Potential
Recent studies have suggested that benzodiazepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. For instance, certain derivatives were tested against MCF-7 breast cancer cells and showed promising results in inhibiting cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
